molecular formula C19H16O4 B5843413 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate

Cat. No.: B5843413
M. Wt: 308.3 g/mol
InChI Key: UZMIPJNEHMWPEZ-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-13-11-17(20)23-18-12(2)16(10-9-15(13)18)22-19(21)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMIPJNEHMWPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and benzoic acid.

    Catalyst: Sulfuric acid or p-toluenesulfonic acid.

    Solvent: Anhydrous ethanol or methanol.

    Reaction Conditions: Reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzoate
  • 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate
  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is unique due to the presence of both ethyl and methyl groups on the chromenone core, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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